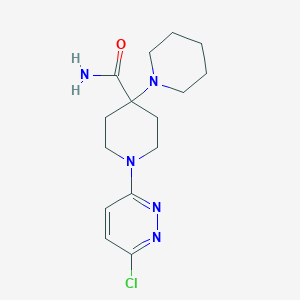
1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide, also known as BPC157, is a synthetic peptide consisting of 15 amino acids. It is a promising compound with potential therapeutic applications due to its ability to promote healing and tissue regeneration.
作用機序
The exact mechanism of action of 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide is not fully understood. However, it is believed to exert its effects by promoting the production of growth factors, enhancing angiogenesis, and stimulating the migration of cells involved in tissue repair. 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has also been shown to increase the expression of genes involved in tissue regeneration and reduce the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This is important for tissue repair and regeneration, as it provides the necessary nutrients and oxygen to the affected tissues. 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has also been shown to increase the production of collagen, a protein that is essential for the formation of connective tissue.
実験室実験の利点と制限
1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. It is also soluble in water, which makes it easy to administer to animals. However, 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. It also has a short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for research on 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide. One area of interest is its potential use in the treatment of musculoskeletal injuries, such as tendon and ligament injuries. Another area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects in the gastrointestinal tract. Additionally, further research is needed to fully understand the mechanism of action of 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide and to identify any potential side effects.
合成法
1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary protecting group. After the peptide chain is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied for its therapeutic potential in various preclinical models. It has been shown to promote healing and tissue regeneration in several tissues, including the skin, muscle, bone, and gastrointestinal tract. 1'-(6-chloropyridazin-3-yl)-1,4'-bipiperidine-4'-carboxamide has also been shown to have anti-inflammatory, anti-ulcer, and analgesic effects.
特性
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN5O/c16-12-4-5-13(19-18-12)20-10-6-15(7-11-20,14(17)22)21-8-2-1-3-9-21/h4-5H,1-3,6-11H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEMRDJZJDQQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NN=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

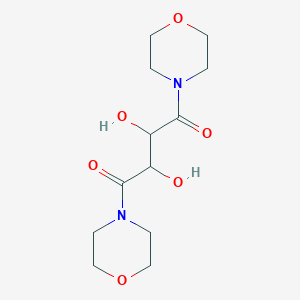
![4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5464238.png)
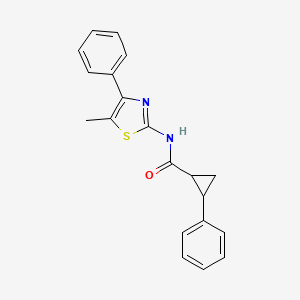
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5464252.png)
![dimethyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)terephthalate](/img/structure/B5464256.png)
![3-[2-methoxy-4-(1-piperidinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5464268.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5464272.png)
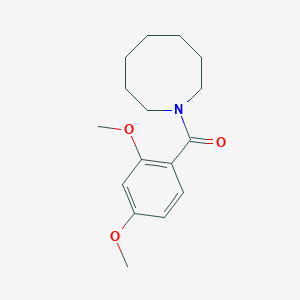
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B5464290.png)
![[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B5464298.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile](/img/structure/B5464305.png)
![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5464336.png)
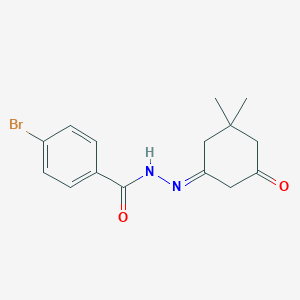
![N-[4-(allyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5464348.png)